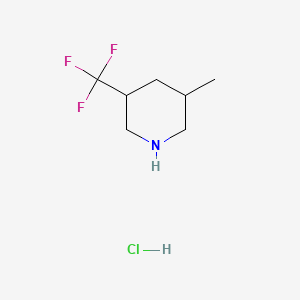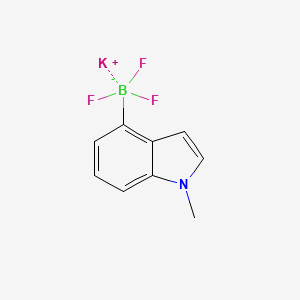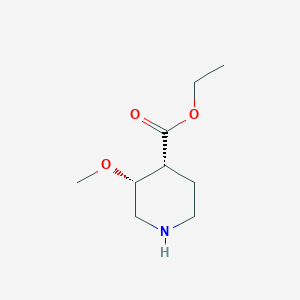![molecular formula C18H18F2N4O4 B13464165 Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)
Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a difluorophenoxyacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.
Attachment of the Difluorophenoxyacetyl Group: This step involves the acylation of the piperazine nitrogen with 3,5-difluorophenoxyacetic acid or its derivatives, typically using coupling reagents like carbodiimides.
Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridazine rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The aromatic rings and the piperazine moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones, carboxylic acids, or N-oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
科学的研究の応用
Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用機序
The mechanism of action of Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxyacetyl group is believed to enhance binding affinity and specificity, while the piperazine and pyridazine rings contribute to the overall stability and reactivity of the compound. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
Methyl 6-{4-[2-(3,5-dichlorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 6-{4-[2-(3,5-dimethoxyphenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate: Similar structure but with methoxy groups instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of fluorine atoms in Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate enhances its lipophilicity, metabolic stability, and binding affinity compared to its chlorinated or methoxylated analogs.
Biological Activity: The specific arrangement of functional groups in this compound may result in unique biological activities, making it a valuable candidate for drug development and other applications.
特性
分子式 |
C18H18F2N4O4 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
methyl 6-[4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl]pyridazine-3-carboxylate |
InChI |
InChI=1S/C18H18F2N4O4/c1-27-18(26)15-2-3-16(22-21-15)23-4-6-24(7-5-23)17(25)11-28-14-9-12(19)8-13(20)10-14/h2-3,8-10H,4-7,11H2,1H3 |
InChIキー |
MHFLQMCQZCBXGF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)

![6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13464092.png)
![6-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B13464097.png)

![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13464104.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester](/img/structure/B13464111.png)



![tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate](/img/structure/B13464135.png)


